molecular formula C9H11BrFNO B2926582 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol CAS No. 1152542-79-4

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B2926582
CAS No.: 1152542-79-4
M. Wt: 248.095
InChI Key: IWSXZVRYCZKBEM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol typically involves the following steps:

  • Bromination and Fluorination: : The starting material, 3-fluorophenol, undergoes bromination to introduce the bromo group at the 3-position, resulting in 3-bromo-4-fluorophenol.

  • Reduction: : The bromo- and fluoro-substituted phenol is then reduced to its corresponding benzyl alcohol derivative, 3-bromo-4-fluorobenzyl alcohol.

  • Amination: : The benzyl alcohol derivative is subjected to amination to introduce the amino group, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be employed to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: : Substitution reactions can occur at the bromo and fluoro positions on the phenyl ring, leading to the formation of various substituted phenyl derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

  • Oxidation: : The major products include 3-bromo-4-fluorobenzaldehyde and 3-bromo-4-fluorobenzoic acid.

  • Reduction: : The major products include 3-bromo-4-fluorobenzylamine and 3-bromo-4-fluorophenol.

  • Substitution: : The major products include various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol has found applications in various scientific research fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: : It has been investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the bromo and fluoro substituents on the phenyl ring enhances its reactivity and binding affinity to various biological targets. The amino group and hydroxyl group also play crucial roles in its biological activity, potentially interacting with enzymes and receptors to modulate biological processes.

Comparison with Similar Compounds

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol can be compared with other similar compounds, such as:

  • 2-(3-Bromo-4-fluorophenyl)acetonitrile: : This compound differs in the presence of a nitrile group instead of the amino group.

  • 2-(3-Bromo-4-fluorophenyl)morpholine: : This compound features a morpholine ring instead of the ethan-1-ol moiety.

  • 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: : This compound has an ester group instead of the amino group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-bromo-4-fluorophenyl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSXZVRYCZKBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCCO)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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